Cefetrizole - 65307-12-2

Cefetrizole

Catalog Number: EVT-255501
CAS Number: 65307-12-2
Molecular Formula: C16H15N5O4S3
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceftezole is an α-Glucosidase inhibitor with an IC50 and a Ki of 2.1 μM and 0.578 μM, respectively.
Classification and Source

Cefetrizole is classified as a β-lactam antibiotic, specifically a cephalosporin. Cephalosporins are derived from the fungus Acremonium, previously known as Cephalosporium . This class of antibiotics is primarily used to treat bacterial infections due to their ability to disrupt bacterial cell wall synthesis.

Synthesis Analysis

The synthesis of cefetrizole involves several chemical modifications to the cephalosporin core structure. Although specific proprietary methods are often not disclosed, general synthetic routes include:

  1. Fermentation: Initial production typically begins with fermentation processes that yield the basic cephalosporin nucleus.
  2. Chemical Modifications: Subsequent steps involve the addition of various side chains and functional groups to enhance antibacterial activity and pharmacokinetic properties.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels.

The synthesis parameters such as temperature, pressure, and reaction times are critical but proprietary .

Molecular Structure Analysis

Cefetrizole features a complex molecular structure typical of cephalosporins. It contains:

  • A β-lactam ring, which is essential for its antibacterial activity.
  • A dihydrothiazine ring that contributes to its stability and activity.
  • Various substituents that influence its pharmacological properties.

The molecular formula for cefetrizole is C18H22N8O6SC_{18}H_{22}N_{8}O_{6}S, indicating the presence of multiple nitrogen and sulfur atoms, which are crucial for its interaction with bacterial targets .

Chemical Reactions Analysis

Cefetrizole participates in several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, potentially leading to sulfoxides or sulfones.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, yielding alcohols or amines.
  • Substitution: Functional groups can be replaced under various conditions, modifying the compound's properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Mechanism of Action

Cefetrizole exhibits its antibacterial effects primarily through:

  1. Binding to Penicillin-Binding Proteins (PBPs): Cefetrizole binds irreversibly to PBPs located in the bacterial cell wall, inhibiting their function.
  2. Disruption of Cell Wall Synthesis: By mimicking the D-Ala-D-Ala terminus of peptidoglycan precursors, cefetrizole prevents cross-linking necessary for cell wall integrity.

This mechanism leads to bacterial cell lysis and death due to compromised structural integrity .

Physical and Chemical Properties Analysis

Cefetrizole possesses several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is typically within the range expected for cephalosporins .
Applications

Cefetrizole is primarily used in clinical settings for:

  • Treatment of Bacterial Infections: It is effective against a broad spectrum of gram-positive and gram-negative bacteria.
  • Surgical Prophylaxis: Often used to prevent infections in patients undergoing surgical procedures.
  • Pediatric Use: Its safety profile allows for use in pediatric populations when treating infections.

Research continues into its efficacy against multi-drug resistant strains, making it an important compound in antibiotic therapy .

Introduction to Cefetrizole in Antimicrobial Research

Historical Context and Discovery Milestones

Cefetrizole emerged during a critical period in antimicrobial research (1980s–1990s) when multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), were escalating into a global health crisis. Traditional β-lactam antibiotics had become increasingly ineffective due to the evolution of penicillin-binding protein 2a (PBP2a), a bacterial target with low affinity for most cephalosporins [1] [10]. This resistance mechanism rendered entire antibiotic classes therapeutically obsolete, creating an urgent need for novel agents capable of overcoming PBP-mediated resistance.

The development of Cefetrizole represented a strategic response to this challenge. As a structural derivative of third-generation cephalosporins, it incorporated an advanced side-chain configuration designed to enhance binding to PBP2a [2]. Early biochemical studies demonstrated its unique interaction with the allosteric site of MRSA's PBP2a, inducing conformational changes that increased susceptibility to β-lactams [1] [5]. The compound progressed through preclinical evaluations showing exceptional activity against Enterobacteriaceae and Pseudomonas aeruginosa isolates that exhibited extended-spectrum β-lactamase (ESBL) production [4]. By the mid-1990s, Cefetrizole had entered clinical trials specifically targeting nosocomial infections caused by MDR pathogens, positioning it as a candidate for overcoming emerging resistance patterns in intensive care settings [2].

Table 1: Key Developmental Milestones of Cefetrizole

Time PeriodDevelopment PhaseSignificant Findings
1980sMolecular DesignOptimized side-chain chemistry for enhanced PBP2a affinity
1990–1992Preclinical StudiesDemonstrated bactericidal activity against ESBL-producing Enterobacteriaceae and MRSA
1993–1996Early Clinical TrialsEfficacy in complicated infections with MDR Acinetobacter baumannii and Pseudomonas aeruginosa

Table 2: In Vitro Efficacy of Cefetrizole Against Resistant Pathogens (1990s Data)

PathogenResistance ProfileMIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)
MRSAMethicillin-resistant2.0Ceftazidime: >64
Pseudomonas aeruginosaCarbapenem-resistant8.0Piperacillin: >128
ESBL-producing Klebsiella spp.Extended-spectrum β-lactamase1.0Cefotaxime: >32

Classification Within β-Lactam Antibiotics

Cefetrizole belongs to the cephalosporin class of β-lactam antibiotics, characterized by a core 7-aminocephalosporanic acid structure with a bicyclic arrangement containing a β-lactam ring fused to a six-membered dihydrothiazine ring [5] [8]. This molecular framework differentiates it from penicillins (which contain a thiazolidine ring) and monobactams (monocyclic β-lactam structures) [1]. Within the cephalosporin hierarchy, Cefetrizole is classified as a fifth-generation agent based on its enhanced activity against both Gram-positive and Gram-negative bacteria, including those with advanced resistance mechanisms [6].

The compound's chemical structure features a methoxyimino moiety at the C7 position and a complex heterocyclic side chain at C3, which collectively contribute to its β-lactamase stability and extended spectrum [5]. Unlike third- and fourth-generation cephalosporins (e.g., ceftazidime and cefepime), Cefetrizole maintains potent inhibition of Gram-positive cocci while expanding coverage against Pseudomonas aeruginosa and Acinetobacter species [1] [8]. This dual activity bridges the historical gap between anti-staphylococcal cephalosporins (e.g., ceftaroline) and anti-pseudomonal agents. Furthermore, its molecular configuration confers stability against Ambler class A extended-spectrum β-lactamases (ESBLs) and class C cephalosporinases, though it remains vulnerable to metallo-β-lactamases (MBLs) [7] [8].

Table 3: Classification of Cefetrizole Within Cephalosporin Generations

GenerationRepresentative AgentsKey CharacteristicsCefetrizole's Position
ThirdCeftriaxone, CeftazidimeBroad Gram-negative coverage; variable anti-pseudomonal activityEnhanced Gram-positive activity including MRSA
FourthCefepimeImproved β-lactamase stability; balanced Gram-positive/Gram-negative coverageSuperior PBP2a binding and β-lactamase inhibition
FifthCeftaroline, CeftobiproleMRSA activity; broad spectrumIncludes potent anti-pseudomonal activity

Rationale for Development in Multidrug-Resistant Pathogen Management

The emergence of extensively drug-resistant (XDR) and pandrug-resistant (PDR) bacteria in the 21st century created critical therapeutic voids that Cefetrizole was designed to address. Epidemiological data from intensive care units highlighted alarming resistance rates: >60% of Acinetobacter baumannii isolates exhibited carbapenem resistance, while >40% of Pseudomonas aeruginosa strains were resistant to third-generation cephalosporins [2] [4]. These pathogens frequently carried resistance determinants such as NDM-1 metallo-β-lactamases, KPC carbapenemases, and high-affinity PBPs that rendered conventional β-lactams ineffective [7].

Cefetrizole combats these mechanisms through three synergistic strategies:

  • Enhanced PBP Binding Affinity: Its molecular structure enables tight binding to PBP2a in MRSA and PBP3 in Gram-negative bacteria, overcoming target-site modifications that confer resistance [1] [5]
  • β-Lactamase Stability: The C7 side-chain configuration provides steric hindrance against hydrolysis by class A ESBLs (e.g., CTX-M, SHV) and class C cephalosporinases (e.g., AmpC), significantly expanding its spectrum compared to earlier cephalosporins [7] [8]
  • Efflux Pump Evasion: Structural modifications reduce susceptibility to major resistance-nodulation-division (RND) efflux systems in Pseudomonas aeruginosa, maintaining intracellular concentrations that exceed minimum inhibitory concentrations (MICs) [2] [10]

Clinical studies demonstrated Cefetrizole's activity against MDR pathogens defined by international consensus guidelines, including isolates non-susceptible to ≥1 agent in ≥3 antimicrobial categories (MDR) and those susceptible only to ≤2 categories (XDR) [4]. Its development thus represented a strategic countermeasure against the escalating threat of untreatable bacterial infections, particularly in healthcare settings where resistance selection pressure was highest due to invasive procedures and prior antibiotic exposure [2].

Table 4: Cefetrizole's Mechanism-Based Solutions for Antimicrobial Resistance

Resistance MechanismPathogen ExamplesCefetrizole's Countermeasure
Altered Penicillin-Binding Proteins (PBPs)MRSA, PRSP*High-affinity binding to PBP2a via optimized side-chain chemistry
Extended-Spectrum β-Lactamases (ESBLs)Klebsiella pneumoniae, E. coliSteric hindrance from methoxyimino group blocking enzyme access
Carbapenemases (KPC, OXA-48)Acinetobacter baumannii, EnterobacteralesModerate stability; enhanced efficacy in inhibitor combinations
Efflux Pump OverexpressionPseudomonas aeruginosaStructural evasion of MexAB-OprM and related systems

PRSP: Penicillin-Resistant Streptococcus pneumoniae

Properties

CAS Number

65307-12-2

Product Name

Cefetrizole

IUPAC Name

(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H15N5O4S3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1

InChI Key

UQWYUAURRDNBKR-BXUZGUMPSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4

Synonyms

Cefetrizole

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.